![molecular formula C16H16ClN3O4 B2691026 N-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetyl]-1-hydrazinecarboxamide CAS No. 648915-34-8](/img/structure/B2691026.png)
N-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetyl]-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetyl]-1-hydrazinecarboxamide (CMP-HCA) is a chemical compound that has been studied for its potential applications in scientific research. CMP-HCA is a small molecule that has been used in various biochemical and physiological studies. It has been found to have a wide range of effects, including but not limited to, modulating gene expression, inhibiting protein synthesis, and inducing apoptosis.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds structurally related to N-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetyl]-1-hydrazinecarboxamide have been synthesized and evaluated for their antimicrobial properties. For example, derivatives synthesized from Mannich bases of similar structures exhibited moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Insecticidal Agents
Novel phenoxyacetamide derivatives, sharing a common core structure with the compound , have shown promising insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Among these derivatives, specific compounds demonstrated excellent results, indicating potential for agricultural applications (Rashid et al., 2021).
Anticancer, Antitubercular, and Antimicrobial Activity
Another study focused on the synthesis of compounds with a similar structure for evaluating their potential anticancer, antitubercular, and antimicrobial activities. The study revealed that synthesized compounds exhibited a range of bioactivities, suggesting their potential use in medical research and therapy (Popat et al., 2003).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(21)19-20-16(22)18-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUATELQBXYOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetyl]-1-hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
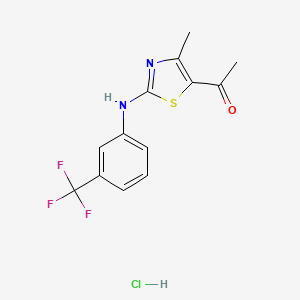
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)
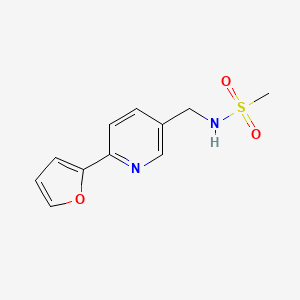

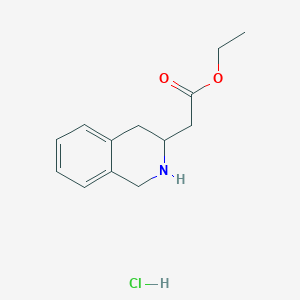
![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
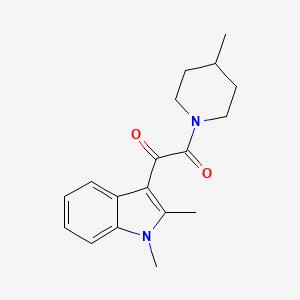
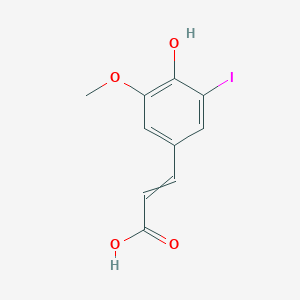
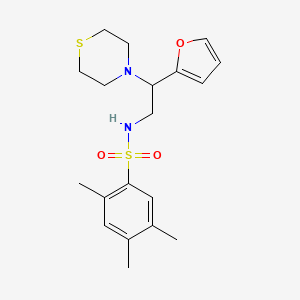
![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)